N-[(FURAN-2-YL)METHYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and thiophene precursors. Common synthetic methods include:
Furan Synthesis: Furan derivatives can be synthesized through the radical bromination of methyl groups followed by reactions with various aldehydes.
Thiophene Synthesis: Thiophene derivatives are often synthesized using condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution but often involve catalysts and specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and nitrofurantoin.
Thiophene Derivatives: Compounds like suprofen and articaine.
Uniqueness
N-[(FURAN-2-YL)METHYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE is unique due to its combined furan and thiophene structures, which confer distinct chemical and biological properties. This duality allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to compounds with only one of these rings.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-15(16-10-12-6-4-8-18-12)14-9-11-5-2-1-3-7-13(11)19-14/h4,6,8-9H,1-3,5,7,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVAALKDBUCDKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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